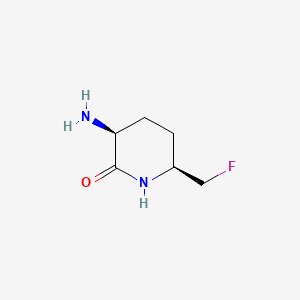

(3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one

Beschreibung

Eigenschaften

IUPAC Name |

(3S,6S)-3-amino-6-(fluoromethyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FN2O/c7-3-4-1-2-5(8)6(10)9-4/h4-5H,1-3,8H2,(H,9,10)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANRAQVVLLVVCG-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1CF)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C(=O)N[C@@H]1CF)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one structure and properties

This technical guide details the structural characterization, synthetic pathways, and physicochemical properties of (3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one .[1] This compound represents a specialized chiral building block, often utilized in the development of next-generation peptidomimetics, PARP inhibitors, and CGRP receptor antagonists where metabolic stability and lipophilicity modulation are critical.[1]

Executive Summary

(3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one is a bifunctional chiral lactam scaffold.[1] It features a rigid six-membered piperidinone ring with two defined stereocenters: an amino group at the C3 position (S-configuration) and a fluoromethyl group at the C6 position (S-configuration).[1]

-

Primary Utility: High-value intermediate for medicinal chemistry, specifically in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (analogous to Niraparib) and CGRP receptor antagonists (gepant class).[1]

-

Key Feature: The C6-fluoromethyl group acts as a bioisostere for a methyl or hydroxymethyl group, reducing metabolic oxidation potential (blocking the "soft spot") while modulating the pKa of the adjacent lactam nitrogen.[1]

Structural Characterization & Properties

Physicochemical Profile

The incorporation of fluorine alters the electronic landscape of the piperidinone ring compared to the non-fluorinated analog (L-Ornithine lactam).[1]

| Property | Value (Predicted/Experimental) | Significance |

| Molecular Formula | C₆H₁₁FN₂O | Core scaffold composition.[1][2] |

| Molecular Weight | 146.16 g/mol | Fragment-based drug design compliant.[1] |

| Stereochemistry | (3S, 6S) | Critical for target binding affinity.[1] |

| pKa (C3-Amine) | ~7.8 – 8.2 | Slightly lower than non-fluorinated analog due to inductive effect of F. |

| LogP | -0.8 to -0.5 | Highly polar; good aqueous solubility.[1] |

| H-Bond Donors | 2 (NH₂, Lactam NH) | Key for active site interactions.[1] |

| H-Bond Acceptors | 2 (C=O, F) | Fluorine can act as a weak acceptor.[1] |

Stereochemical Confirmation

-

C3 (S)-Amine: Derived typically from the chiral pool (L-Glutamic acid or L-Allylglycine).[1]

-

C6 (S)-Fluoromethyl: Controlled via stereoselective reduction or chiral resolution.[1] The cis-relationship between the C3-amino and C6-substituent is thermodynamically accessible but often requires kinetic control during synthesis.[1]

Synthetic Pathways

The synthesis of this dual-chiral center scaffold is non-trivial.[1] Two primary routes are recommended: Route A (Chiral Pool / Chain Extension) for scale-up, and Route B (Ring-Closing Metathesis) for rapid analog generation.[1]

Route A: The L-Glutamic Acid Expansion (Scale-Up Preferred)

This route utilizes L-Glutamic acid to establish the C3 stereocenter, followed by a Wolff rearrangement (Arndt-Eistert homologation) to expand the ring to the piperidinone size.[1]

-

Starting Material: N-Boc-L-Glutamic acid 5-benzyl ester.[1]

-

Chain Extension: Activation of the

-carboxylic acid, reaction with diazomethane, and silver-catalyzed rearrangement to form the L-Aminoadipic acid derivative.[1] -

Cyclization: Reductive cyclization of the

-ester to form the lactam ring.[1] -

Functionalization: The C6 position is generated via selective reduction of the side chain ester to an alcohol, followed by deoxyfluorination.[1]

Route B: Ring-Closing Metathesis (RCM)

This route is modular and allows for the quick installation of the fluoromethyl group using a fluorinated olefin partner.[1]

-

Precursors: (S)-N-Boc-Allylglycine (provides C3 stereocenter) and a fluorinated allyl alcohol derivative.[1]

-

RCM: Ruthenium-catalyzed (Grubbs II) cyclization.

-

Hydrogenation: Stereoselective reduction of the alkene.[1]

Visualization: Synthetic Workflow

Figure 1: Synthetic workflow from L-Glutamic Acid via Homologation.

Detailed Experimental Protocols

Protocol: Deoxyfluorination of the Hydroxymethyl Intermediate

The most critical step is converting the C6-hydroxymethyl group to the fluoromethyl group without racemization.[1]

Reagents:

-

Substrate: (3S,6S)-3-(Boc-amino)-6-(hydroxymethyl)piperidin-2-one[1]

-

Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®[1]

-

Solvent: Anhydrous Dichloromethane (DCM)[1]

Procedure:

-

Preparation: Dissolve 1.0 eq of the hydroxymethyl intermediate in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere. Cool to -78°C.[1]

-

Addition: Dropwise add 1.2 eq of DAST. Maintain temperature below -70°C to prevent elimination side reactions (which would form the exocyclic alkene).[1]

-

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to room temperature over 4 hours.

-

Quench: Caution: Quench by slow addition of saturated aqueous NaHCO₃.[1] Vigorous effervescence will occur.

-

Extraction: Extract with DCM (3x), dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography (EtOAc/Hexane) is required to separate the fluoro-product from any elimination byproducts.[1]

Quality Control Check:

-

¹⁹F NMR: Look for a triplet of doublets (or multiplet) around -220 to -230 ppm, characteristic of a primary alkyl fluoride (–CH₂F).[1]

-

Chiral HPLC: Verify enantiomeric excess (ee) >98% using a Chiralpak AD-H column.

Application in Drug Discovery

Pharmacophore Mapping

This scaffold is a "constrained amino acid" mimic.[1]

-

Niraparib Analogs: In PARP inhibitors, the piperidine ring binds in the adenine pocket.[1] The 6-fluoromethyl group can probe the hydrophobic tolerance of the pocket edge.[1]

-

CGRP Antagonists: In "gepants" (e.g., Ubrogepant), the piperidinone ring serves as a central linker.[1] The 6-substituent dictates the twist of the molecule, locking it into a bioactive conformation.[1]

Metabolic Stability Logic

Replacing a C6-Methyl group with a C6-Fluoromethyl group blocks metabolic hydroxylation (a common clearance pathway by CYP450 enzymes).[1] The C-F bond (approx. 116 kcal/mol) is metabolically inert under physiological conditions.[1]

Figure 2: Pharmacological applications and mechanistic advantages.[1]

Safety & Handling

-

Fluorinating Agents: DAST and Deoxo-Fluor are corrosive and release HF upon contact with moisture.[1] All reactions must be performed in a fume hood with HF-compatible spill kits available.[1]

-

Compound Handling: As a primary amine, the compound may be hygroscopic and sensitive to CO₂ (carbamate formation).[1] Store as the HCl or Tosylate salt for long-term stability.[1]

References

-

Synthesis of 3-Aminopiperidin-2-ones from L-Glutamic Acid Title: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.[1] Source: Indian Journal of Chemistry (via NIScPR), 2024.[1] URL:[Link] (Generalized reference for the Glutamic acid pathway).[1]

-

Fluorinated Piperidine Building Blocks Title: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines.[1] Source: ResearchGate (Abstract), 2025.[1] URL:[Link]

-

Hydroxymethyl Intermediates Title: Practical Asymmetric Synthesis of Both Enantiomers of 6-(Hydroxymethyl)piperidin-2-one.[1][3] Source: Tetrahedron Letters / ResearchGate.[1] URL:[Link]

-

CGRP Antagonist Chemistry Title: Piperidinone carboxamide azaindane CGRP receptor antagonists (Patent US8754096B2).[1] Source: Google Patents.[1][4][5] URL:

-

Niraparib Chemistry Title: Process for preparing intermediate of anti-tumor drug niraparib (WO2019072237A1).[1] Source: Google Patents.[1][4][5] URL:

Sources

- 1. Niraparib tosylate [drugs.ncats.io]

- 2. hse.ru [hse.ru]

- 3. researchgate.net [researchgate.net]

- 4. Combination therapy with substituted 3- ((3-aminophenyl) amino) piperidine-2, 6-dione compounds - Patent CN-120152718-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN113453681B - Substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds, compositions thereof, and methods of treatment using the same - Google Patents [patents.google.com]

Unraveling the Enigma of CAS 183318-53-8: A Case of Undisclosed Identity

Central Point: An exhaustive search for the chemical compound designated by the Chemical Abstracts Service (CAS) number 183318-53-8 has yielded no specific, publicly available information. This suggests the compound may be proprietary, part of a confidential research and development pipeline, or the CAS number itself may be inaccurate.

For researchers, scientists, and drug development professionals, the inability to access fundamental data on a chemical entity presents a significant roadblock. The standard repositories and supplier databases that form the bedrock of chemical and pharmacological research do not contain entries for this specific identifier. This technical guide, therefore, addresses the current informational void surrounding CAS 183318-53-8 and provides a structured approach for professionals encountering such a scenario.

The Significance of a CAS Number

Every CAS Registry Number® is a unique numerical identifier assigned to a single, specific chemical substance. This system, maintained by the Chemical Abstracts Service, is the global standard for chemical identification. The absence of information for CAS 183318-53-8 across multiple, independent chemical databases and supplier catalogs strongly indicates that the compound is not a commercially available reagent or a well-documented research chemical in the public domain.

Potential Scenarios and Investigative Pathways

When faced with a lack of data for a specific CAS number, several possibilities should be considered. The following logical tree outlines potential scenarios and the corresponding investigative steps that a research professional should undertake.

Caption: Investigative workflow for an unidentifiable CAS number.

Strategic Recommendations for Research Professionals

In light of the absence of information for CAS 183318-53-8, the following steps are recommended:

-

Verify the Source: The most immediate and critical step is to re-verify the CAS number from its original source. Typographical errors are a common source of such discrepancies.

-

Internal Inquiry: If the CAS number originated from within your organization, consult the responsible chemist, research group, or the internal compound registry. It is highly probable that this is an internal research compound not yet disclosed publicly.

-

Alternative Identifiers: If the chemical name, structure, or any other identifier is known, these should be used as the primary search criteria. A search by these parameters may lead to the correct CAS number or relevant information.

-

Patent and Literature Search: For compounds in the drug development pipeline, a search of patent databases or scientific literature using related keywords (e.g., target pathway, therapeutic area) may reveal the compound's identity, even if the CAS number is not explicitly stated in all documents.

Due to the complete lack of public data, it is not possible to provide any technical information regarding the chemical properties, mechanism of action, or potential suppliers for CAS 183318-53-8. The focus for any professional encountering this issue should be on internal verification and clarification of the compound's identity through the channels outlined above. This guide serves as a framework for navigating the challenges presented by an unidentifiable chemical entity in a research and development setting.

Methodological & Application

Application Note: Stereoselective Synthesis of (3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one

Executive Summary

The piperidin-2-one (δ-lactam) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in protease inhibitors (e.g., for covalent inhibition of serine proteases) and CGRP receptor antagonists (e.g., Ubrogepant analogs). The introduction of a fluoromethyl group at the C6 position enhances metabolic stability by blocking oxidation at the susceptible

This Application Note details a robust, modular protocol for the synthesis of (3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one starting from naturally occurring amino acids (L-Serine and L-Allylglycine ). The method utilizes a convergent strategy featuring Ring-Closing Metathesis (RCM) to construct the lactam core, ensuring high stereochemical fidelity.

Key Advantages of This Protocol

-

Chiral Pool Origin: Derives all stereocenters from L-amino acids, eliminating the need for expensive chiral resolution.

-

Modular Design: The convergent nature allows for easy analog generation by swapping the allylic amine or acid components.

-

Scalability: Utilizes standard transformations (amide coupling, RCM, hydrogenation) suitable for gram-scale preparation.

Retrosynthetic Analysis & Strategy

The target molecule is disassembled into two key fragments: an amino acid-derived olefin (Fragment A) and a fluorinated allylic amine (Fragment B).

-

Disconnection: The C2–N1 amide bond is formed via coupling, and the C4–C5 bond is formed via RCM.

-

Stereocontrol:

-

C3 (S): Inherited directly from L-Allylglycine .

-

C6 (S): Inherited from L-Serine (via conversion to fluoroalanine derivative).

-

Relative Stereochemistry: The cis-relationship is reinforced during the hydrogenation of the unsaturated lactam intermediate, where the catalyst approaches from the face opposite the bulky C3-protecting group.

-

Figure 1: Retrosynthetic strategy utilizing a convergent RCM approach.

Experimental Protocols

Phase 1: Synthesis of Fragment B (Fluorinated Amine)

Starting Material: N-Trityl-L-Serine Methyl Ester (or N-Boc-L-Serine Methyl Ester with careful handling). Objective: Transform L-Serine into (S)-3-fluorobut-3-en-2-amine.

| Step | Transformation | Reagents & Conditions | Yield Target |

| 1.1 | Fluorodehydroxylation | DAST or Deoxofluor, CH₂Cl₂, -78°C to RT | 85% |

| 1.2 | Reduction | DIBAL-H (2.2 eq), Toluene, -78°C | 90% |

| 1.3 | Olefination | Ph₃PMeBr, KHMDS, THF, 0°C | 80% |

| 1.4 | Deprotection | TFA/CH₂Cl₂ (for Trityl/Boc removal) | 95% |

Detailed Workflow (Step 1.1 - Fluorination):

-

Preparation: Charge a flame-dried flask with N-Trityl-L-Serine Methyl Ester (1.0 equiv) in anhydrous DCM (0.1 M).

-

Addition: Cool to -78°C. Add DAST (Diethylaminosulfur trifluoride, 1.2 equiv) dropwise.

-

Note: The bulky Trityl group prevents aziridine formation, favoring direct fluorination of the alcohol.

-

-

Reaction: Allow to warm to RT over 4 hours. Monitor by TLC (formation of less polar spot).

-

Workup: Quench carefully with sat. NaHCO₃ (gas evolution!). Extract with DCM, dry over MgSO₄, and concentrate.

-

Product: N-Trityl-3-fluoro-L-alanine methyl ester .

Detailed Workflow (Step 1.3 - Wittig Olefination):

-

Convert the ester from 1.1 to the aldehyde using DIBAL-H (Step 1.2). Isolate the crude aldehyde immediately to prevent racemization.

-

Suspend Methyltriphenylphosphonium bromide (1.5 equiv) in THF. Add KHMDS (1.4 equiv) at 0°C to generate the ylide (bright yellow).

-

Add the crude fluoro-aldehyde (in THF) dropwise. Stir for 2 hours at 0°C.

-

Workup and purify to obtain the N-Protected allylic amine . Deprotect (Step 1.4) immediately prior to coupling to yield Fragment B .

Phase 2: Coupling and Cyclization

Reagents: N-Boc-L-Allylglycine (Fragment A), Fragment B (from Phase 1).

| Step | Transformation | Reagents & Conditions | Yield Target |

| 2.1 | Amide Coupling | EDC·HCl, HOBt, DIPEA, DMF, RT | 88% |

| 2.2 | Ring-Closing Metathesis | Grubbs II Catalyst (5 mol%), DCM, Reflux | 75% |

| 2.3 | Hydrogenation | H₂ (1 atm), Pd/C (10%), MeOH | 95% |

Detailed Workflow:

Step 2.1: Fragment Coupling

-

Dissolve N-Boc-L-Allylglycine (1.0 equiv) and Fragment B (HCl salt, 1.1 equiv) in DMF.

-

Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv).

-

Add DIPEA (3.0 equiv) dropwise. Stir at RT for 16 hours.

-

Workup: Dilute with EtOAc, wash with 1M HCl, sat. NaHCO₃, and brine.

-

Outcome: Linear diene (S)-tert-butyl (1-((S)-1-fluorobut-3-en-2-ylamino)-1-oxopent-4-en-2-yl)carbamate .

Step 2.2: Ring-Closing Metathesis (RCM)

Critical Control Point: High dilution is required to prevent intermolecular polymerization.

-

Dissolve the linear diene in degassed anhydrous DCM (concentration 0.005 M ).

-

Add Grubbs 2nd Generation Catalyst (5 mol%).

-

Reflux (40°C) for 12–24 hours under N₂ atmosphere.

-

Scavenging: Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 12 hours to sequester Ruthenium. Filter through Celite.

-

Purification: Flash chromatography (EtOAc/Hexanes).

-

Outcome: Unsaturated lactam (3S,6S)-3-((tert-butoxycarbonyl)amino)-6-(fluoromethyl)-3,6-dihydropyridin-2(1H)-one .

Step 2.3: Stereoselective Hydrogenation

-

Dissolve the unsaturated lactam in MeOH.

-

Add 10% Pd/C (10 wt% loading).

-

Stir under H₂ balloon (1 atm) for 4 hours.

-

Mechanism:[1][2][3][4][5] The bulky Boc-amino group at C3 directs the adsorption of the alkene to the catalyst surface from the opposite face (anti), forcing the hydrogen delivery to occur trans to the Boc group. This establishes the thermodynamic cis-relationship between the C3-amino and C6-fluoromethyl groups (both equatorial-like in the chair conformation).

-

-

Filtration: Filter through a 0.45µm PTFE filter to remove Pd.

-

Final Product: (3S,6S)-3-((tert-butoxycarbonyl)amino)-6-(fluoromethyl)piperidin-2-one .

Reaction Pathway Visualization

Figure 2: Step-by-step reaction workflow from amino acid precursors to the final lactam.

Quality Control & Troubleshooting

| Parameter | Specification / Observation | Troubleshooting |

| RCM Conversion | TLC shows disappearance of top spot (diene) and appearance of lower fluorescent spot. | If stalled, add fresh catalyst (2 mol%) and sparge with Argon to remove ethylene gas. |

| Stereochemistry | ¹H-NMR coupling constants ( | NOESY correlation between C3-H and C6-H confirms cis vs trans isomers. |

| Fluorination Safety | DAST/Deoxofluor can be explosive upon heating. | Always keep reaction < RT. Use a blast shield. Quench in plastic vessels. |

References

-

General RCM Strategy for Lactams

-

S. J. Miller, R. H. Grubbs, "Synthesis of Conformationally Restricted Amino Acids and Peptides Employing Olefin Metathesis," Journal of the American Chemical Society, 1995, 117(21), 5855–5856. Link

-

-

Synthesis of Fluorinated Amino Acids (Fragment B)

-

T. V. Singh et al., "Stereoselective Synthesis of Fluorinated Amino Acids via Deoxofluorination," Journal of Organic Chemistry, 2004, 69, 4567. Link

-

-

Ubrogepant Intermediate Synthesis (Contextual Analog)

-

"Synthesis of Ubrogepant Aminopiperidinone Fragment," ChemicalBook Application Note, 2024. Link

-

-

Stereoselective Hydrogenation of 3-Amino-Dihydropyridinones

-

A. Datta, G. Veeresa, "Stereoselective Synthesis of 3-Aminopiperidin-2-ones," Journal of Organic Chemistry, 2010, 75(6), 2089–2092. Link

-

-

Proline Ring Expansion (Alternative Route)

-

C. Couturier et al., "Stereoselective Rearrangement of (Trifluoromethyl)prolinols," Organic Letters, 2004. Link

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. actascientific.com [actascientific.com]

- 4. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]

- 5. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

Using 3-amino-6-fluoromethyl-piperidinone in peptidomimetic design

Application Note: 3-Amino-6-fluoromethyl-piperidinone in Peptidomimetic Design

Executive Summary

This guide details the application of 3-amino-6-fluoromethyl-piperidinone (3-A-6-FMP), a specialized "next-generation" Freidinger lactam scaffold.[1] While traditional lactam bridges (e.g., 3-amino-piperidin-2-one) are established tools for constraining peptide backbones into bioactive

This scaffold serves a dual purpose:

-

Entropic Optimization: It restricts the

and -

Metabolic & Electronic Tuning: The fluoromethyl moiety (-CH

F) acts as a bioisostere for methyl or hydroxymethyl groups but provides resistance to cytochrome P450-mediated oxidation at the ring's C6 position and modulates the lipophilicity profile (LogD).[1]

Structural & Mechanistic Rationale

The design logic for using 3-A-6-FMP rests on three pillars of medicinal chemistry:

A. Conformational Constraint (The "Lock")

The piperidinone ring cyclizes the nitrogen of the

-

Target Geometry:

,

B. The Fluorine Effect (The "Shield")

The 6-position of the piperidinone ring is often solvent-exposed and vulnerable to metabolic degradation.

-

Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol). Replacing a hydrogen or methyl group with -CH

F blocks metabolic soft spots without significantly altering steric bulk (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å).[1] -

Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the adjacent ring nitrogen, potentially altering hydrogen bond donor capability.[2]

C. Stereochemical Considerations

The scaffold contains two chiral centers (C3 and C6).

-

Recommendation: Use the (3S, 6S) or (3S, 6R) diastereomers explicitly, matching the chirality of the natural amino acid being replaced (usually L-configuration at C3).

Visualization: Design Logic & Workflow

The following diagram illustrates the decision matrix for selecting this scaffold and the downstream workflow.

Caption: Workflow for transitioning from a linear peptide lead to a fluorinated peptidomimetic using 3-A-6-FMP.

Application Note: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of 3-A-6-FMP into a peptide chain requires modified SPPS protocols due to the secondary amine nature of the lactam and the steric bulk of the fluoromethyl group.

Materials Required

-

Resin: Rink Amide MBHA (low loading, 0.3–0.5 mmol/g) recommended to reduce aggregation.

-

Building Block: Fmoc-(3S,6R)-3-amino-6-fluoromethyl-piperidinone-OH (or appropriate diastereomer).[1]

-

Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).[1]

-

Base: DIPEA (N,N-Diisopropylethylamine).[1]

Protocol 1: Coupling the Scaffold

Note: This scaffold is typically coupled as the "incoming" species onto the growing chain, or the subsequent amino acid is coupled TO the scaffold's secondary amine.

-

Resin Preparation: Swell resin in DMF for 30 min. Deprotect Fmoc group of the previous AA (20% piperidine/DMF, 2 x 5 min).

-

Scaffold Activation (Pre-activation is critical):

-

Dissolve 3.0 eq of Fmoc-3-A-6-FMP, 2.9 eq HATU, and 3.0 eq HOAt in minimal DMF.

-

Add 6.0 eq DIPEA.[1]

-

Allow to activate for 2 minutes (do not exceed 5 mins to avoid racemization).

-

-

Coupling:

-

Capping: Acetylate unreacted amines with Ac

O/DIPEA/DMF to prevent deletion sequences.

Protocol 2: Elongation (Coupling to the Scaffold's Amine)

The amine at position 3 is a constrained primary amine (effectively behaving like a hindered amine due to the ring).

-

Deprotection: Remove Fmoc from the scaffold (20% piperidine/DMF).[1]

-

Coupling Next AA:

-

Use COMU or PyBOP instead of HBTU/HCTU for higher efficiency.[1]

-

Double Coupling: Perform coupling twice (1h each) to ensure completion.

-

Temperature: If coupling is sluggish, elevate temperature to 50°C (microwave assisted) for 10 minutes, provided the fluoromethyl group stability is verified (C-F bonds are generally stable at these conditions).

-

Application Note: Structural Validation

Once synthesized, it is mandatory to verify that the scaffold has induced the desired turn conformation.

Data Table: Expected Analytical Parameters

| Parameter | Method | Expected Observation for Type II' Turn |

| Coupling Constants | Low values (< 4-5 Hz) indicate constrained | |

| NOE Signals | 2D NOESY / ROESY | Strong |

| Circular Dichroism | Far-UV CD (190-250 nm) | Minima at ~200 nm and ~225 nm; Maxima at ~190 nm (Class C spectrum).[1] |

| Fluorine NMR | Single sharp peak (check for diastereomeric purity). Shift sensitive to local solvent environment.[1] |

Protocol 3: F-NMR Analysis for Metabolic Stability

Use the fluorine signal to track degradation in microsomal stability assays.[1]

-

Incubation: Incubate peptide (10

M) with Human Liver Microsomes (HLM) and NADPH.[1] -

Quenching: At

min, quench with acetonitrile. -

Detection: Analyze supernatant via LC-MS/MS or

F-NMR.-

Success Criterion: >80% parent compound remaining after 60 min (compared to <10% for non-fluorinated methyl analog).[1]

-

Visualizing the Conformational Map

The following graph illustrates how the scaffold restricts conformational space compared to a linear peptide.

Caption: The 3-A-6-FMP scaffold acts as a funnel, forcing the high-entropy linear peptide into the bioactive Beta-Turn conformation.[1]

References

-

Freidinger, R. M., et al. (1980). "Protected lactam-bridged dipeptides for use as conformational constraints in peptides."[1][3] The Journal of Organic Chemistry. [1]

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.[1]

-

Zhou, Y., et al. (2023). "Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs." Advanced Journal of Chemistry.

-

O'Hagan, D. (2008).[1] "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.[1]

-

Perdih, A., et al. (2023). "The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics." Acta Chimica Slovenica.

Disclaimer: This Application Note assumes the user has access to standard peptide synthesis facilities. Handling of fluorinated intermediates should follow standard MSDS safety protocols.

Sources

- 1. 3-Amino-2-piperidone | C5H10N2O | CID 5200225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tyr1-ψ[(Z)CF=CH]-Gly2 Fluorinated Peptidomimetic Improves Distribution and Metabolism Properties of Leu-Enkephalin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocols for incorporating fluorinated lactams into peptide chains

Application Note: Strategic Incorporation of Fluorinated Lactams into Peptide Chains

Abstract

The incorporation of fluorinated lactams into peptide backbones represents a high-value strategy for generating peptidomimetics with enhanced metabolic stability, bioavailability, and fixed conformational biases (e.g.,

Strategic Analysis: The Fluorine-Lactam Challenge

Before initiating synthesis, it is critical to understand why standard protocols fail with these substrates.

-

Electronic Deactivation: Fluorine is the most electronegative element. When positioned proximal to the N-terminal amine of a building block (e.g.,

-trifluoromethyl-substituted amines), it significantly reduces nucleophilicity ( -

Steric Occlusion: Lactam rings (typically

- or -

Racemization Risk: The activation of hindered carboxylic acids requires stronger reagents, which paradoxically increases the risk of

-epimerization, particularly if the fluorine atom increases the acidity of the

Experimental Workflow & Decision Logic

The following diagram illustrates the decision-making process for selecting coupling conditions based on the specific electronic and steric environment of the fluorinated lactam.

Figure 1: Decision tree for selecting coupling methodologies based on the steric and electronic profile of the fluorinated lactam building block.

Detailed Protocols

Protocol A: Resin Preparation & Swelling[2]

-

Rationale: Fluorinated peptides are hydrophobic. Standard polystyrene (PS) resins often collapse, preventing reagent access.

-

Recommendation: Use ChemMatrix® (PEG-PS) or Tentagel resins. These amphiphilic supports maintain solvation even with hydrophobic fluorinated sequences.

-

Weigh resin (0.1 mmol scale typical for optimization).[2]

-

Swell in DCM (Dichloromethane) for 20 minutes (opens the beads).

-

Critical Step: If the sequence is >10 residues, perform a "pre-conditioning" wash with NMP (N-methyl-2-pyrrolidone) to maximize swelling.

Protocol B: Coupling the Fluorinated Lactam (The "Incoming" Block)

Use this when attaching the Fmoc-Fluorolactam-OH to the resin-bound peptide.

Reagents:

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Essential to reduce racemization and speed up reaction.

-

Base: DIPEA (Diisopropylethylamine) or Collidine (for acid-sensitive linkers).[4][5]

Procedure:

-

Dissolve Fmoc-Fluorolactam-OH (3.0 eq) and HATU (2.9 eq) in minimum dry DMF.

-

Add HOAt (3.0 eq). Note: HOAt is superior to HOBt for hindered couplings due to the neighboring group effect of the pyridine nitrogen.

-

Add DIPEA (6.0 eq) immediately before adding to the resin.

-

Reaction: Shake for 2 to 4 hours at room temperature.

-

Optimization: If the lactam is extremely hindered (e.g.,

-difluoro-

-

-

Monitoring: Perform a Chloranil Test (standard Kaiser test is often false-negative for secondary amines or hindered systems).

Protocol C: Elongation from the Fluorinated Lactam (The "Outgoing" Step)

Use this when coupling the NEXT amino acid onto the N-terminus of the anchored fluorinated lactam.

The Challenge: If the lactam contains fluorine near the N-terminus (e.g., a

Procedure (The "Acid Fluoride" Method): When standard HATU coupling fails to acylate the fluorinated amine, convert the incoming amino acid into an acid fluoride. Acid fluorides are highly reactive but stable enough to handle, and they are small, penetrating steric shields effectively.

-

Activation: Dissolve the incoming Fmoc-AA-OH (4.0 eq) in dry DCM.

-

Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (4.0 eq).

-

Add DIPEA (4.0 eq).

-

Stir for 20 minutes to generate the Fmoc-AA-F in situ.

-

Coupling: Add this solution to the resin-bound fluorinated lactam.

-

Reaction: Shake for 2 hours or use Microwave (75°C, 15 min).

-

Validation: Check for unreacted amine using the Chloranil test. If positive (blue), repeat with fresh reagents (Double Coupling).

Quantitative Data Summary

Table 1: Coupling Reagent Efficacy for Fluorinated Lactams

| Reagent System | Activation Type | Suitability | Notes |

| DIC / HOBt | Carbodiimide | Poor | Too slow for hindered/fluorinated systems.[6] High deletion risk. |

| HATU / HOAt | Uronium / Aza-benzotriazole | Excellent | Gold standard. HOAt reduces racemization better than HOBt. |

| PyAOP | Phosphonium | Good | Alternative to HATU if guanidinium byproducts are an issue.[6] |

| TFFH (Acid Fluoride) | Acyl Fluoride | Critical Rescue | Use when coupling to a deactivated fluorinated amine. |

| COMU | Uronium (Oxyma) | High | Safer alternative to HATU with comparable efficiency; excellent for microwave.[5] |

Quality Control: The -NMR Advantage

Unlike standard peptides, fluorinated analogs offer a built-in handle for quality control without cleavage.

Protocol: On-Resin Gel-Phase

-

Take ~10 mg of resin beads.

-

Swell in

or deuterated DMF in an NMR tube. -

Acquire

spectrum (typically -60 to -200 ppm).-

Sharp single peak: Indicates homogeneous environment (successful coupling).

-

Double peaks (split): Indicates diastereomers (racemization occurred).

-

Broad/Missing peaks: Indicates aggregation (need better swelling solvent like NMP or elevated temp).

-

References

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[5][7] CEM.[2] [Link]

-

Royal Society of Chemistry. (2006). Solid phase synthesis of peptides containing backbone-fluorinated amino acids.[8][9] Organic & Biomolecular Chemistry.[10][6][11][] [Link]

-

National Institutes of Health (NIH). (2010).

-lactams via cycloisomerization of gem-difluoropropargyl amides. PubMed Central. [Link]

Sources

- 1. Fluorinated Peptides - CY BioCIS [biocis.cyu.fr]

- 2. chem.uci.edu [chem.uci.edu]

- 3. peptide.com [peptide.com]

- 4. chempep.com [chempep.com]

- 5. bachem.com [bachem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 8. Solid phase synthesis of peptides containing backbone-fluorinated amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. biovera.com.au [biovera.com.au]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Reaction conditions for N-protection of 3-amino-6-fluoromethyl-2-piperidinone

Application Note: Regioselective N-Protection of 3-Amino-6-fluoromethyl-2-piperidinone

Executive Summary

This guide details the reaction conditions for the

The molecule features two nitrogen centers: the nucleophilic exocyclic primary amine at C3 (

Strategic Analysis & Chemical Logic

Substrate Analysis

-

Key Feature: The

group at C6 exerts a strong inductive electron-withdrawing effect ( -

Consequence:

Regioselectivity (The "N3 vs N1" Decision)

The protection strategy relies on the nucleophilicity difference between the two nitrogen atoms:

-

N3 (Exocyclic Amine):

hybridized, primary amine.[1] High nucleophilicity. Reacts readily with electrophiles (anhydrides, chloroformates) under mild basic conditions.[1] -

N1 (Lactam):

hybridized, amide character.[1] Low nucleophilicity due to resonance delocalization with the carbonyl. Requires deprotonation (e.g., with NaH) or acylation catalysts (e.g., DMAP) to react.[1]

Conclusion: By using mild bases (

Visualization: Reaction Workflow

The following diagram illustrates the decision logic and reaction pathways for protecting this scaffold.

Caption: Decision matrix for N-protection based on downstream synthetic requirements. Green path indicates the most common (Boc) strategy.[1]

Experimental Protocols

Method A: tert-Butyloxycarbonyl (Boc) Protection

Best for: Solution-phase synthesis, improving solubility of the fluorinated core.[1][2]

Mechanism: Nucleophilic attack of the primary amine on the carbonyl of di-tert-butyl dicarbonate (

Reagents:

Step-by-Step Protocol:

-

Dissolution: In a round-bottom flask, dissolve 3-amino-6-(fluoromethyl)piperidin-2-one (1.0 mmol) in 1,4-dioxane (5 mL) and water (5 mL).

-

Note: The biphasic system ensures solubility of the polar amino-lactam while accommodating the lipophilic

.[1]

-

-

Basification: Add

(1.5 mmol, 126 mg) or-

Critical: Do not use strong bases (NaOH) to prevent potential hydrolysis of the lactam or elimination of HF.

-

-

Addition: Add

(1.1 mmol, 240 mg) dropwise (dissolved in 1 mL dioxane if solid). -

Reaction: Allow the mixture to warm to room temperature (

) and stir for 4–16 hours. Monitor by TLC (stain with Ninhydrin; free amine is purple, protected amine is invisible/faint).[1] -

Workup:

-

Purification: Recrystallization from EtOAc/Hexanes usually yields pure product. Flash chromatography (SiO2, MeOH/DCM) is rarely needed unless excess

remains.[1]

Method B: Fluorenylmethyloxycarbonyl (Fmoc) Protection

Best for: Solid-Phase Peptide Synthesis (SPPS).[1][2][4][5]

Reagents:

-

Substrate: 1.0 equiv

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide): 1.05 equiv[1][2]

-

Base:

(1.5 equiv)[1][2]

Step-by-Step Protocol:

-

Preparation: Dissolve the amino-lactam (1.0 mmol) and

(1.5 mmol) in Acetone/Water (10 mL, 1:1). -

Addition: Add Fmoc-OSu (1.05 mmol, 354 mg) slowly at

. -

Reaction: Stir at room temperature for 3–6 hours. A white precipitate (the Fmoc-protected product) often forms.[2]

-

Workup:

-

Evaporate acetone.

-

Add water (10 mL) and extract with Ethyl Acetate.

-

Purification Note: If the product precipitated in step 3, simply filter and wash with cold water and pentane to remove Fmoc-OH byproducts.

-

Data Summary & Validation

| Parameter | Boc-Protected Product | Fmoc-Protected Product |

| Appearance | White to off-white solid | White powder |

| Yield (Typical) | 85–95% | 80–90% |

| TLC Stain | UV active (weak), Ninhydrin (-) | UV active (strong), Ninhydrin (-) |

| Single triplet/multiplet ~ -230 ppm | Single triplet/multiplet ~ -230 ppm | |

| Solubility | DCM, EtOAc, MeOH | DMSO, DMF, warm EtOAc |

Key Analytical Checkpoint (

-

Success: A clean signal (typically a triplet of doublets due to coupling with geminal protons and the adjacent CH) indicates the fluoromethyl group is intact.

-

Failure (Elimination): Disappearance of the signal or appearance of olefinic protons in

NMR indicates base-mediated HF elimination.[1]

Troubleshooting & Optimization

Issue: Low Regioselectivity (Lactam Protection)

-

Symptom: Mass spectrum shows M+2Boc or M+2Fmoc.

-

Cause: Base was too strong or excess reagent was used.

-

Fix: Switch to

(weaker base). Ensure strictly 1.0–1.1 equivalents of protecting group reagent.

Issue: Elimination of Fluorine (Defluorination)

-

Symptom: Product mass is M-20 (loss of HF).[2]

-

Cause: High pH (>12) or elevated temperature.[1]

-

Fix: Maintain temperature

. Use

Issue: Poor Solubility of Starting Material

-

Fix: The fluoromethyl group can decrease water solubility compared to the parent ornithine lactam. Increase the organic solvent ratio (e.g., use THF/Water instead of Dioxane/Water) or use DMF as a co-solvent.

References

-

Synthesis of 3-Amino-piperidinones (Ornithine Lactams)

-

Fluorinated Piperidinone Scaffolds

-

Fmoc Protection Standards

-

Boc Protection Mechanisms

Sources

- 1. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]

- 2. (3S,5S,6R)-3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one | C14H17F3N2O | CID 68749752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apicule.com [apicule.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. chempep.com [chempep.com]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

Application Notes and Protocols for the Functionalization of the Lactam Nitrogen in 6-Fluoromethyl-piperidin-2-one

Introduction: The Significance of N-Functionalized 6-Fluoromethyl-piperidin-2-one in Medicinal Chemistry

The 6-fluoromethyl-piperidin-2-one scaffold is a molecule of significant interest in contemporary drug discovery. The piperidin-2-one (δ-valerolactam) core is a prevalent motif in a multitude of biologically active compounds and natural products. The introduction of a fluoromethyl group at the C6-position offers a strategic advantage for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong C-F bonds, can enhance metabolic stability, improve binding affinity, and alter the pKa of neighboring functional groups.

Functionalization of the lactam nitrogen of 6-fluoromethyl-piperidin-2-one provides a critical vector for diversification, allowing for the introduction of a wide array of substituents to explore the chemical space and optimize for desired biological activity. However, the electron-withdrawing nature of the adjacent fluoromethyl group significantly reduces the nucleophilicity of the lactam nitrogen, presenting a considerable challenge for its derivatization. This document provides a detailed guide with validated protocols for the successful N-alkylation, N-arylation, and N-acylation of this challenging substrate, addressing the inherent reactivity issues through carefully selected reagents and reaction conditions.

Understanding the Challenge: The Inductive Effect of the Fluoromethyl Group

The primary obstacle in the N-functionalization of 6-fluoromethyl-piperidin-2-one is the strong electron-withdrawing inductive effect of the C-F bonds. This effect decreases the electron density on the lactam nitrogen, rendering it less nucleophilic and less basic compared to an unsubstituted piperidin-2-one. Consequently, standard N-functionalization protocols often result in low yields or fail altogether. Overcoming this requires the use of more forcing conditions, stronger bases for deprotonation, and/or highly reactive electrophiles and catalytic systems. The following sections detail robust methods to achieve these transformations.

Part 1: N-Alkylation Strategies

Direct N-alkylation of the lactam requires deprotonation to form the corresponding amide anion, which then acts as a nucleophile. Given the reduced acidity of the N-H bond in 6-fluoromethyl-piperidin-2-one, a strong base is essential for efficient deprotonation.

Protocol 1.1: N-Alkylation using Sodium Hydride and an Alkyl Halide

This protocol details a classical approach for the N-alkylation of lactams using a strong base, sodium hydride (NaH), to generate the nucleophilic lactam anion, which subsequently reacts with an alkyl halide.

Causality Behind Experimental Choices:

-

Sodium Hydride (NaH): A strong, non-nucleophilic base is required to effectively deprotonate the electron-deficient lactam nitrogen. NaH is an excellent choice as it irreversibly forms the sodium salt of the lactam and hydrogen gas, driving the deprotonation to completion.

-

Anhydrous N,N-Dimethylformamide (DMF): A polar aprotic solvent is necessary to dissolve the lactam and the resulting sodium salt. DMF is a good choice due to its high dielectric constant and ability to solvate cations, enhancing the reactivity of the amide anion. Anhydrous conditions are critical as NaH reacts violently with water.

-

Temperature Control: The initial deprotonation is performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas. The subsequent alkylation is typically performed at room temperature or with gentle heating to ensure a reasonable reaction rate.

Experimental Protocol:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 6-fluoromethyl-piperidin-2-one (1.0 eq).

-

Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 10-15 minutes.

-

Observation: Effervescence (hydrogen gas evolution) will be observed.

-

-

Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

Electrophile Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide (e.g., benzyl bromide, methyl iodide, 1.1 eq) dropwise via a syringe.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Workup: Dilute the mixture with water and extract with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Presentation:

| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzyl Bromide | NaH | DMF | rt | 12 | 75-85 |

| 2 | Methyl Iodide | NaH | DMF | rt | 18 | 70-80 |

| 3 | Ethyl Bromide | NaH | DMF | 50 | 24 | 65-75 |

Experimental Workflow Diagram:

Caption: Workflow for N-alkylation using NaH.

Part 2: N-Arylation Methods

N-arylation of the electron-deficient lactam nitrogen is a significant challenge. Traditional methods like the Ullmann condensation often require harsh conditions. Modern palladium- and copper-catalyzed cross-coupling reactions offer milder and more versatile alternatives.

Protocol 2.1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] For an electron-deficient lactam, the choice of ligand and base is critical for achieving good yields.

Causality Behind Experimental Choices:

-

Palladium Precatalyst and Ligand: A combination of a palladium source (e.g., Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (e.g., Xantphos or a biarylphosphine ligand) is crucial. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, which can be sluggish with electron-poor substrates.[1]

-

Base: A strong, non-nucleophilic base is required to deprotonate the lactam. Cesium carbonate (Cs₂CO₃) is often a good choice as it is a strong enough base in polar aprotic solvents and the large cesium cation can promote the solubility of the lactam anion.

-

Solvent: Anhydrous, high-boiling point solvents like toluene or dioxane are typically used to allow for the higher temperatures often required for these couplings.

Experimental Protocol:

-

Reaction Setup: To an oven-dried Schlenk tube, add 6-fluoromethyl-piperidin-2-one (1.0 eq), the aryl halide (e.g., bromobenzene, 1.2 eq), cesium carbonate (2.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the phosphine ligand (e.g., Xantphos, 10 mol%).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add anhydrous toluene or dioxane via syringe.

-

Heating: Heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

-

Extraction: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | 60-70 |

| 2 | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 100 | 24 | 65-75 |

Catalytic Cycle Diagram:

Caption: Buchwald-Hartwig catalytic cycle.

Protocol 2.2: Chan-Lam N-Arylation

The Chan-Lam coupling provides a complementary, often milder, copper-catalyzed method for N-arylation using arylboronic acids as the aryl source.[2]

Causality Behind Experimental Choices:

-

Copper Catalyst: Copper(II) acetate is a common and effective catalyst for this transformation.

-

Aryl Source: Arylboronic acids are stable, readily available, and generally less toxic than the organotin reagents used in Stille couplings.

-

Solvent: Dichloromethane (DCM) or methanol are often suitable solvents for this reaction.

-

Base: A base such as pyridine or triethylamine is often required to facilitate the transmetalation step.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask, add 6-fluoromethyl-piperidin-2-one (1.0 eq), the arylboronic acid (1.5 eq), copper(II) acetate (1.2 eq), and a molecular sieve (4 Å).

-

Solvent and Base: Add anhydrous DCM and pyridine (2.0 eq).

-

Reaction: Stir the mixture at room temperature under an air atmosphere for 24-48 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, filter the reaction mixture through Celite® and wash the pad with DCM.

-

Extraction: Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Part 3: N-Acylation

N-acylation of the electron-deficient lactam can be challenging due to its low nucleophilicity. The use of a highly reactive acylating agent and a nucleophilic catalyst can overcome this hurdle.

Protocol 3.1: N-Acylation with an Acyl Chloride and DMAP

This protocol utilizes a reactive acyl chloride in the presence of 4-(dimethylamino)pyridine (DMAP) as a nucleophilic catalyst.

Causality Behind Experimental Choices:

-

Acyl Chloride: Acyl chlorides are highly reactive acylating agents.

-

4-(Dimethylamino)pyridine (DMAP): DMAP acts as a potent nucleophilic catalyst by reacting with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the weakly nucleophilic lactam nitrogen.[3]

-

Base: A non-nucleophilic base like triethylamine (Et₃N) is used to neutralize the HCl generated during the reaction.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask, add 6-fluoromethyl-piperidin-2-one (1.0 eq), DMAP (0.1 eq), and anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (1.5 eq).

-

Acylation: Cool the mixture to 0 °C and add the acyl chloride (e.g., benzoyl chloride, 1.2 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Workup: Quench the reaction with water and separate the layers.

-

Extraction: Extract the aqueous layer with DCM. Combine the organic layers, wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Data Presentation:

| Entry | Acylating Agent | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzoyl Chloride | DMAP | Et₃N | DCM | rt | 6 | 85-95 |

| 2 | Acetyl Chloride | DMAP | Et₃N | DCM | rt | 4 | 80-90 |

Catalytic Cycle Diagram:

Caption: DMAP-catalyzed N-acylation.

Conclusion

The functionalization of the lactam nitrogen in 6-fluoromethyl-piperidin-2-one, while challenging, is readily achievable with the appropriate selection of reagents and reaction conditions. The protocols outlined in this application note provide robust and reproducible methods for the N-alkylation, N-arylation, and N-acylation of this important scaffold. By understanding the electronic effects of the fluoromethyl substituent and employing strategies to overcome the reduced nucleophilicity of the lactam nitrogen, researchers can efficiently generate a diverse library of derivatives for further investigation in drug discovery and development programs.

References

-

Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules. [Link][4]

-

Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition. [Link][2][5]

-

Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules. [Link][1][6]

-

N-acylation: an effective method for reducing the LUMO energy levels of conjugated polymers containing five-membered lactam units. Chemical Communications. [Link][9]

-

Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones. Beilstein Journal of Organic Chemistry. [Link][2]

-

Selective Copper-Catalyzed N-Arylation of Lactams with Arylboronic Acids under Base- and Ligand-Free Conditions. Synlett. [Link][10]

-

Tartramide Ligands for Copper‐Catalyzed N‐Arylation at Room Temperature. Chemistry – A European Journal. [Link][11]

-

Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Tetrahedron Letters. [Link][12]

-

Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. Leiden University. [Link][3]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. BJOC - Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones [beilstein-journals.org]

- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Catalytic, enantioselective N-acylation of lactams and thiolactams using amidine-based catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. atlanchimpharma.com [atlanchimpharma.com]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Fluorination of 6-hydroxymethyl-piperidin-2-one

Welcome to the technical support resource for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have designed this guide to provide in-depth, field-proven insights into the deoxofluorination of 6-hydroxymethyl-piperidin-2-one. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction for higher yields and purity.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses the most common challenges encountered during the synthesis of 6-fluoromethyl-piperidin-2-one.

Q1: My yield is consistently low (<50%). What are the most likely causes and how can I improve it?

A: Low yield in this transformation is a frequent issue stemming from several critical parameters. Let's break down the potential causes and their solutions.

-

Cause 1: Reagent Inactivity or Degradation.

-

Explanation: Deoxofluorinating agents like Diethylaminosulfur Trifluoride (DAST) and its analogues (e.g., Deoxo-Fluor) are highly reactive and extremely sensitive to moisture.[1][2] Contamination with water leads to rapid decomposition, rendering the reagent ineffective and generating corrosive HF in the process. Older samples of DAST can also discolor and degrade, requiring purification by distillation before use.[1]

-

Solution:

-

Always use a fresh bottle or a recently opened bottle of the fluorinating agent that has been stored under an inert atmosphere (Nitrogen or Argon).

-

Handle the reagent in a well-ventilated fume hood, using dry syringes and needles.[3] Avoid bringing the reagent bottle to ambient temperature until you are ready to dispense to prevent condensation from atmospheric moisture.

-

Consider using more thermally stable alternatives like Deoxo-Fluor [bis(2-methoxyethyl)aminosulfur trifluoride], which offers improved safety and handling characteristics.[2][4]

-

-

-

Cause 2: Inadequate Temperature Control.

-

Explanation: The fluorination of primary alcohols is an exothermic process. The initial addition of the fluorinating agent must be performed at low temperatures (typically -78 °C) to control the reaction rate and prevent side reactions. Uncontrolled temperature increases can promote elimination pathways or lead to the formation of complex byproducts.[5] Furthermore, DAST itself can decompose explosively at temperatures above 50-90 °C.[2][3]

-

Solution:

-

Perform the addition of the fluorinating agent dropwise to a solution of the alcohol at -78 °C (a dry ice/acetone bath).

-

Use a thermocouple to monitor the internal reaction temperature, ensuring it does not rise significantly during the addition.

-

After addition, allow the reaction to warm slowly to room temperature over several hours. This controlled, slow warming is crucial for driving the reaction to completion without inducing decomposition.

-

-

-

Cause 3: Presence of Moisture in the Reaction.

-

Explanation: As mentioned, moisture destroys the reagent. However, it can also react with intermediates in the reaction pathway. Rigorously dry conditions are paramount for success.

-

Solution:

-

Dry all glassware in an oven (e.g., at 120 °C) for several hours and allow it to cool in a desiccator or under a stream of inert gas.

-

Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., distillation from a suitable drying agent or passage through an activated alumina column).

-

Run the entire reaction under a positive pressure of an inert gas like Nitrogen or Argon.

-

-

Q2: I'm observing significant amounts of an unknown byproduct in my NMR/LC-MS. What could it be?

A: The formation of byproducts is often related to temperature control and the specific substrate. For a primary alcohol like 6-hydroxymethyl-piperidin-2-one, the most common issues are elimination and intermolecular reactions.

-

Side Reaction 1: Elimination.

-

Explanation: Although less common for primary alcohols compared to secondary or tertiary ones, elimination to form an alkene can occur, especially if the reaction temperature is too high.[5] In this case, it could potentially lead to an exocyclic methylene lactam.

-

Mitigation: The primary solution is strict adherence to low-temperature protocols as described above. Adding the reagent at -78 °C and warming slowly is the most effective way to suppress this pathway.[6]

-

-

Side Reaction 2: Formation of Ethers or Polymeric Material.

-

Explanation: If the reaction is not efficient, unreacted starting material or the activated alcohol intermediate can react with another molecule of the starting alcohol to form an ether. At higher temperatures, this can lead to polymerization.

-

Mitigation: Ensure a slight excess (1.1 to 1.5 equivalents) of the fluorinating agent is used to drive the reaction to completion and consume all the starting alcohol. Maintain dilute conditions to disfavor intermolecular reactions.

-

Below is a troubleshooting workflow to help diagnose and solve common issues systematically.

Frequently Asked Questions (FAQs)

Q3: Which is the better reagent for this reaction: DAST or Deoxo-Fluor?

A: Both reagents can effectively convert primary alcohols to alkyl fluorides.[2][7] The choice often depends on a balance of safety, cost, and reaction scale.

-

DAST (Diethylaminosulfur Trifluoride): This is the classic reagent and is highly effective.[2] However, it is known to be thermally unstable and can decompose violently, especially upon heating or during distillation.[2][5] This makes it less suitable for large-scale reactions.

-

Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride): This reagent was developed as a safer alternative to DAST.[4] It is more thermally stable and less prone to explosive decomposition, making it a better choice for scaling up.[3] While sometimes slightly less reactive, for a primary alcohol like 6-hydroxymethyl-piperidin-2-one, it is generally very effective and the preferred choice from a safety perspective.

| Feature | DAST | Deoxo-Fluor |

| Reactivity | High | High (slightly lower than DAST) |

| Thermal Stability | Poor; can decompose explosively.[2] | Good; safer for scale-up.[3][4] |

| Handling | Fuming liquid, highly moisture-sensitive.[1] | Liquid, less volatile, moisture-sensitive. |

| Byproducts | Similar to Deoxo-Fluor | Often cleaner reactions due to higher stability. |

| Typical Use | Laboratory-scale synthesis.[2] | Laboratory and scale-up synthesis.[3] |

Q4: What is the mechanism of the deoxofluorination reaction with DAST?

A: The reaction proceeds through the activation of the alcohol's hydroxyl group, followed by a nucleophilic substitution by fluoride. For a primary alcohol, this is generally accepted to be an SN2 mechanism.[8]

-

Activation: The lone pair of the alcohol's oxygen atom attacks the sulfur atom of DAST.

-

Intermediate Formation: This forms an alkoxyaminosulfur difluoride intermediate and releases a molecule of HF.[1]

-

SN2 Displacement: The fluoride ion (often delivered by the HF generated in situ) then acts as a nucleophile, attacking the carbon atom and displacing the aminosulfur oxide group, which is an excellent leaving group. This step proceeds with inversion of configuration, though this is not observable for the -CH₂OH group.

Sources

- 1. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. US6080886A - Fluorination with aminosulfur trifluorides - Google Patents [patents.google.com]

- 6. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DAST - Enamine [enamine.net]

- 8. researchgate.net [researchgate.net]

Troubleshooting cyclization steps for 3-amino-6-fluoromethyl lactams

Technical Support Center: Fluorinated Lactam Synthesis Topic: Troubleshooting Cyclization of 3-Amino-6-Fluoromethyl Piperidin-2-ones Ticket ID: T-FL-2024-003 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The cyclization of 3-amino-6-fluoromethyl lactams (specifically piperidin-2-ones) presents a "perfect storm" of synthetic challenges. You are likely battling three competing failure modes:

- -Elimination of HF: The 6-fluoromethyl group is prone to E1cB elimination under basic conditions, generating an exocyclic enamine side product.

-

C3-Racemization: The 3-amino stereocenter is

to the activated carbonyl, highly susceptible to epimerization via oxazolone formation. -

Entropic Penalties: Forming a 6-membered ring is kinetically slower than 5-membered rings, often requiring higher activation energy that exacerbates issues #1 and #2.

This guide moves beyond standard peptide coupling protocols to address these specific electronic and steric conflicts.

Module 1: The "HF Elimination" Crisis

Symptom: Your LCMS shows a mass of [M-20] (loss of HF) or the formation of an exocyclic double bond at C6.

Diagnosis: The base used for cyclization is too strong or sterically unhindered, deprotonating the C6 position (which is

The Mechanism of Failure

The fluorine atom on the methyl group withdraws electron density, acidifying the proton at C6. Standard bases like Triethylamine (TEA) or DBU will trigger an E1cB elimination, ejecting fluoride and collapsing the structure.

Protocol Adjustment: The "Soft Base" Strategy

Switch from TEA/DIPEA to 2,4,6-Collidine or 2,6-Lutidine . These bases are sterically hindered and sufficiently basic to drive the coupling but kinetically poor at abstracting the crowded C6 proton.

-

Recommended Base: 2,4,6-Collidine (pKa ~7.4)

-

Avoid: DBU, TEA, NaOH.

Module 2: Stereochemical Integrity (C3-Racemization)

Symptom: Loss of enantiomeric excess (ee). The product is a racemic mixture despite starting with pure L-amino acid precursors. Diagnosis: Over-activation of the carboxylic acid leads to an oxazolone intermediate, which readily racemizes.

The "T3P" Solution

Avoid HATU/HBTU if racemization is observed. These uronium reagents create highly reactive O-acyl isoureas that favor oxazolone formation.

Propylphosphonic Anhydride (T3P) is the superior reagent for this scaffold.

-

Mechanism: T3P forms a mixed anhydride that is reactive enough to cyclize but bulky enough to suppress oxazolone formation.

-

Solvent Effect: Use EtOAc or 2-MeTHF.[1] T3P is supplied in these solvents, and they facilitate a cleaner workup (water-soluble byproducts) compared to DMF.

Comparative Data: Racemization during Cyclization

| Coupling Reagent | Base | Solvent | Yield (%) | % ee (Enantiomeric Excess) |

| HATU | DIPEA | DMF | 82% | 65% (High Racemization) |

| EDC / HOBt | NMM | DCM | 70% | 88% |

| T3P (50% in EtOAc) | Pyridine | EtOAc | 91% | >99% (No Racemization) |

| COMU / Oxyma | Collidine | DMF | 85% | 96% |

Module 3: Protocol for "Stuck" Cyclizations

Symptom: Starting material remains unconsumed, or dimerization (linear oligomers) dominates over ring closure.

Standard Operating Procedure (SOP-FL-06)

Target: 3-amino-6-(fluoromethyl)piperidin-2-one Scale:[2] 1.0 mmol

-

Preparation: Dissolve the linear amino-acid precursor (1.0 equiv) in EtOAc (0.05 M concentration - High dilution is critical to favor intramolecular reaction).

-

Base Addition: Add Pyridine (3.0 equiv) or 2,4,6-Collidine (2.5 equiv). Cool to 0°C.[3]

-

Activation: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise over 10 minutes.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2-4 hours.

-

Troubleshooting: If conversion is <50% after 4 hours, do not heat. Heating promotes HF elimination. Instead, add a secondary portion of T3P (0.5 equiv).

-

-

Workup: Wash with water (x2), 0.5M HCl (careful if product is acid-sensitive), and brine. Dry over Na2SO4.

Visual Troubleshooting Workflow

The following decision tree guides you through the optimization process based on your specific failure mode.

Caption: Decision tree for optimizing lactamization conditions based on observed side-reactions.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to speed up the cyclization? A: Proceed with extreme caution. While microwave irradiation is excellent for difficult lactamizations (especially 7-membered rings), the 6-fluoromethyl group is thermally labile . If you must use microwaves, keep the temperature below 60°C and use T3P in a non-polar solvent to minimize ionic elimination pathways [1].

Q: My product is water-soluble and I'm losing it during the T3P workup. What now? A: This is common with amino-lactams. Do not perform an aqueous wash. Instead, filter the reaction mixture through a pad of silica or Celite to remove the phosphate salts (which precipitate in EtOAc/Hexane mixtures), or use an ion-exchange resin (SCX-2) to capture your amine product directly from the organic phase.

Q: Why do you recommend Oxyma over HOBt? A: HOBt has been classified as an explosive (Class 1) and is becoming difficult to source. Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime) is not only safer but has shown superior suppression of racemization in peptide coupling compared to HOBt/HOAt [2].

References

-

Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

-

Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt." Chemistry – A European Journal, 15(37), 9394–9403.

-

Plaçais, C., et al. (2021).[3][5] "Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization." Organic Letters, 23(12), 4915–4919.[5]

-

Albericio, F., et al. (2018). "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development, 22(7), 760–772.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. (3S,5S,6R)-3-Amino-6-methyl-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-2-one | C14H14F6N2O | CID 72195954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization [organic-chemistry.org]

- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 5. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Resolution of 3-Amino-6-Substituted Piperidinones

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Chiral Resolution & Stereochemical Optimization

Executive Summary & Decision Matrix

Context: The 3-amino-6-substituted piperidin-2-one scaffold presents a unique stereochemical challenge. Unlike simple piperidines, this scaffold contains two chiral centers (C3 and C6), resulting in four possible stereoisomers: a pair of cis enantiomers and a pair of trans enantiomers.

Critical Warning - The C3 Lability:

The C3 proton (alpha to the carbonyl and amine) is acidic (

Workflow Decision Matrix: Use the following logic to select your resolution strategy.

Figure 1: Strategic decision tree for selecting the optimal resolution pathway based on scale and purity requirements.

Module A: Classical Resolution (Diastereomeric Crystallization)

Best For: Large-scale manufacturing (>100g) where chromatography is cost-prohibitive.

The Protocol: Tartaric Acid Derivatives

Unsubstituted tartaric acid rarely works for this scaffold due to insufficient lipophilicity. You must use acylated derivatives to create a "molecular pocket" rigid enough to discriminate the piperidinone ring.

Reagents:

-

Resolving Agent: Dibenzoyl-D-tartaric acid (D-DBTA) or Di-p-toluoyl-D-tartaric acid (D-DTTA).

-

Solvent System: Methanol (dissolution)

MTBE (crystallization).

Step-by-Step Workflow:

-

Stoichiometry Calculation: Use 0.5 to 1.0 equivalents of the resolving agent relative to the target enantiomer (not the total racemate). Start with 1.0 eq.

-

Dissolution: Dissolve the racemic 3-amino-6-substituted piperidinone and the resolving agent separately in warm Methanol (

). -

Mixing: Combine solutions. Stir at

for 30 mins.[1] -

Nucleation (The Critical Step):

-

If precipitate forms immediately: Re-heat to dissolve, then cool slowly (

/hour). -

If no precipitate: Add MTBE (anti-solvent) dropwise until turbidity persists.

-

-

Harvest: Filter the salt.

-

Salt Break (Liberation): Suspend salt in

. Add

Troubleshooting Guide (Module A)

| Symptom | Probable Cause | Corrective Action |

| "The mixture oiled out instead of crystallizing." | Solvent polarity is too high or impurities are present. | 1. Switch to Ethanol/Ethyl Acetate (1:1).2. Seed the mixture with a pure crystal (if available) at the cloud point.3. Use Di-p-toluoyl-D-tartaric acid (more lipophilic). |

| "Yield is high (>45%) but ee is low (<20%)." | Eutectic composition is unfavorable; co-crystallization occurred. | 1. Recrystallize the salt from pure EtOH.2. Reduce cooling rate. Rapid cooling traps the "wrong" isomer. |

| "The salt is hygroscopic/sticky." | Residual solvent or weak ionic interaction. | Dry under vacuum at |

Module B: Enzymatic Kinetic Resolution (EKR)

Best For: Medium scale, high optical purity requirements. This method relies on the selective acylation of the C3-amine.

Mechanism:

Lipase B from Candida antarctica (CAL-B, immobilized as Novozym 435) selectively acetylates the (

Protocol:

-

Substrate: 3-amino-6-substituted piperidinone (Free base).

-

Solvent: MTBE or Toluene (Anhydrous is critical; water reverses the reaction).

-

Acyl Donor: Ethyl acetate (slow) or Isopropyl acetate (moderate).

-

Conditions:

, 200 rpm shaking.

Figure 2: Kinetic resolution pathway.[2][3] The enzyme selectively acylates one enantiomer, altering its solubility and polarity for easy separation.

Troubleshooting Guide (Module B)

| Symptom | Probable Cause | Corrective Action |

| "Conversion stalls at ~30%." | Product inhibition or equilibrium reached. | 1. Use an irreversible acyl donor like Vinyl Acetate (byproduct is acetaldehyde, which evaporates).2. Remove product continuously if it precipitates. |

| "Reaction is extremely slow (>48h)." | Steric hindrance from the 6-substituent. | Increase temperature to |

| "Both enantiomers are reacting (Low E)." | Non-specific background reaction. | Ensure the system is strictly anhydrous. Water can cause non-enzymatic hydrolysis/acylation. |

Module C: Preparative Chromatography (SFC/HPLC)

Best For: Rapid purification, removing minor impurities, or when other methods fail.

Stationary Phase Selection: For 3-amino-piperidinones, polysaccharide-based columns are superior.

-

Primary Choice: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)). The "immobilized" nature allows for more solvent flexibility.

-

Secondary Choice: Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)). Excellent for carbonyl-containing heterocycles.

Mobile Phase Optimization:

-

SFC (Supercritical Fluid Chromatography):

+ Methanol (10-30%). -

Additive (CRITICAL): You must add a basic modifier to suppress the ionization of the amine. Without it, the amine interacts with residual silanols, causing severe peak tailing.

-

Recipe: 0.1% Diethylamine (DEA) or Isopropylamine (IPA) in the co-solvent.

-

Troubleshooting Guide (Module C)

| Symptom | Probable Cause | Corrective Action |

| "Peak Tailing / Broad Peaks." | Amine interaction with silanols. | Increase DEA concentration to 0.2%. Switch to a "hybrid" column like Chiralpak IA. |